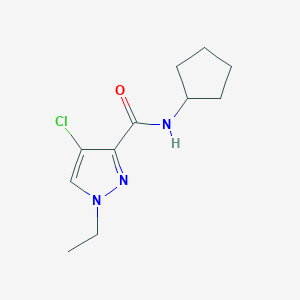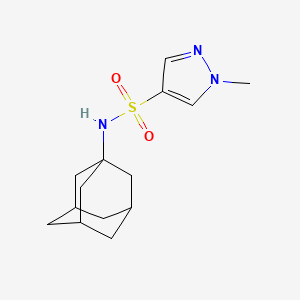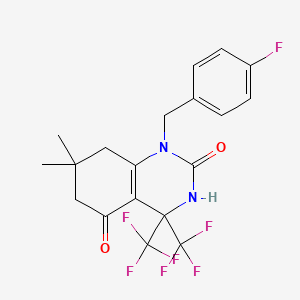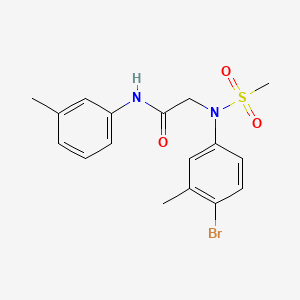
4-chloro-N-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide
Descripción general
Descripción
4-chloro-N-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide, also known as CP 945,598, is a synthetic compound that belongs to the class of pyrazole carboxamides. It is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1), which is primarily expressed in the central nervous system. CP 945,598 has been extensively studied for its potential therapeutic applications, particularly in the treatment of obesity, metabolic disorders, and addiction.
Mecanismo De Acción
4-chloro-N-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide 945,598 acts as a competitive antagonist of CB1 receptors, which are primarily located in the central nervous system. CB1 receptors are involved in the regulation of appetite, energy metabolism, and reward pathways, among other functions. By blocking the activation of CB1 receptors by endogenous and exogenous cannabinoids, 4-chloro-N-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide 945,598 can modulate these physiological processes.
Biochemical and Physiological Effects
4-chloro-N-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide 945,598 has been shown to have a number of biochemical and physiological effects, including the inhibition of food intake and body weight gain in animal models of obesity. It has also been shown to improve glucose tolerance and insulin sensitivity in obese and diabetic mice. In addition, 4-chloro-N-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide 945,598 has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine, in animal models of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide 945,598 has several advantages as a tool for scientific research, including its high selectivity and potency as a CB1 receptor antagonist. It is also relatively stable and easy to synthesize in large quantities. However, one limitation of 4-chloro-N-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide 945,598 is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 4-chloro-N-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide 945,598 and related compounds. One area of interest is the development of more potent and selective CB1 receptor antagonists for use in the treatment of obesity and metabolic disorders. Another area of interest is the investigation of the effects of CB1 receptor antagonists on other physiological processes, such as pain perception and inflammation. Additionally, there is ongoing research into the potential use of CB1 receptor antagonists in the treatment of addiction and other psychiatric disorders.
Aplicaciones Científicas De Investigación
4-chloro-N-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide 945,598 has been used in various scientific studies to investigate the role of the endocannabinoid system in physiological processes and disease states. It has been shown to effectively block the effects of exogenous cannabinoids, such as THC, on CB1 receptors in both in vitro and in vivo models. This has led to the identification of CB1 receptors as potential targets for the treatment of obesity, metabolic disorders, and addiction.
Propiedades
IUPAC Name |
4-chloro-N-cyclopentyl-1-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-2-15-7-9(12)10(14-15)11(16)13-8-5-3-4-6-8/h7-8H,2-6H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMOFTWOFLXPOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2CCCC2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N~3~-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(tert-butyl)-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4674157.png)

![2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-methyl-N-phenylacetamide](/img/structure/B4674170.png)
![2-[5-({[(2-fluorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-phenylacetamide](/img/structure/B4674173.png)

![1-(9H-fluoren-2-yl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)ethanone](/img/structure/B4674187.png)

![4-[(ethylsulfonyl)(methyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4674202.png)
![2-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-1,5(2H)-dione](/img/structure/B4674214.png)
![2-[(3-chlorophenyl)(methylsulfonyl)amino]-N,N-dimethylbutanamide](/img/structure/B4674215.png)


![1-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}piperidine](/img/structure/B4674234.png)
